molecular formula C17H19FN2O3S B4088254 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide

Cat. No. B4088254
M. Wt: 350.4 g/mol
InChI Key: ULZFWDFLFJXXTA-UHFFFAOYSA-N
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Description

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied in the field of oncology. It was first synthesized in 1998 and was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Sunitinib has also shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.

Mechanism of Action

Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. By inhibiting these receptors, Sunitinib disrupts tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis in tumor cells, and the modulation of immune response.

Advantages and Limitations for Lab Experiments

Sunitinib has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases and its effectiveness in the treatment of various types of cancer. However, Sunitinib also has limitations, including its potential toxicity and the development of resistance in some patients.

Future Directions

For the study of Sunitinib include investigating its effectiveness in combination with other therapies, identifying biomarkers for patient selection, and developing new formulations to reduce toxicity and improve efficacy.

Scientific Research Applications

Sunitinib has been extensively studied in the field of oncology, particularly in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are involved in tumor growth and angiogenesis.

properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-12(2)20-24(22,23)14-10-8-13(9-11-14)19-17(21)15-6-4-5-7-16(15)18/h4-12,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFWDFLFJXXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.